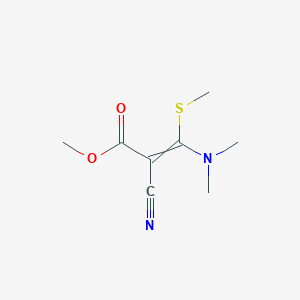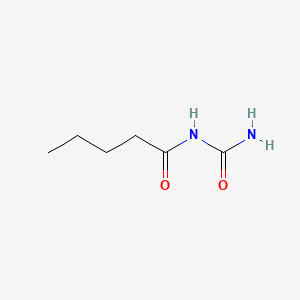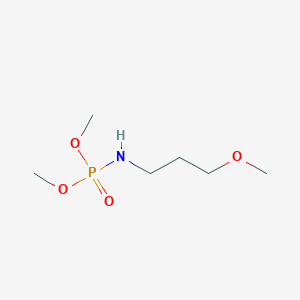
Dimethyl(3-methoxypropyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(3-methoxypropyl)phosphoramidate is an organophosphorus compound characterized by the presence of a phosphoramidate group. This compound is part of a broader class of phosphoramidates, which are known for their unique chemical properties and diverse applications in various fields such as chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of Dimethyl(3-methoxypropyl)phosphoramidate can be achieved through several synthetic routes. Common methods include:
Salt Elimination: This involves the reaction of a phosphoramidic acid derivative with a suitable base to eliminate a salt and form the desired phosphoramidate.
Oxidative Cross-Coupling: This method involves the coupling of a phosphine oxide with an amine in the presence of an oxidizing agent.
Azide Reduction: This involves the reduction of a phosphoramidate azide intermediate to form the desired product.
Hydrophosphinylation: This method involves the addition of a phosphine to an unsaturated compound to form the phosphoramidate.
Phosphoramidate-Aldehyde-Dienophile (PAD) Reaction: This involves the reaction of a phosphoramidate with an aldehyde and a dienophile to form the desired product.
Analyse Des Réactions Chimiques
Dimethyl(3-methoxypropyl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidate oxides.
Reduction: Reduction reactions can convert the phosphoramidate to its corresponding amine.
Substitution: The compound can undergo substitution reactions where the methoxypropyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dimethyl(3-methoxypropyl)phosphoramidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a drug or prodrug in pharmaceutical applications.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Dimethyl(3-methoxypropyl)phosphoramidate involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring its phosphoryl group to various substrates. This can affect enzyme activity, signal transduction pathways, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Dimethyl(3-methoxypropyl)phosphoramidate can be compared with other similar phosphoramidates, such as:
- Dimethyl(2-methoxyethyl)phosphoramidate
- Dimethyl(4-methoxybutyl)phosphoramidate
- Dimethyl(3-ethoxypropyl)phosphoramidate
These compounds share similar chemical structures but differ in their alkyl substituents. The unique properties of this compound, such as its specific reactivity and solubility, make it distinct and suitable for particular applications .
Propriétés
Numéro CAS |
35807-20-6 |
|---|---|
Formule moléculaire |
C6H16NO4P |
Poids moléculaire |
197.17 g/mol |
Nom IUPAC |
N-dimethoxyphosphoryl-3-methoxypropan-1-amine |
InChI |
InChI=1S/C6H16NO4P/c1-9-6-4-5-7-12(8,10-2)11-3/h4-6H2,1-3H3,(H,7,8) |
Clé InChI |
DEGSOPPOEDAVLB-UHFFFAOYSA-N |
SMILES canonique |
COCCCNP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


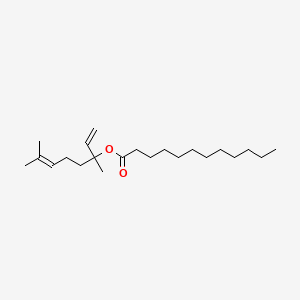
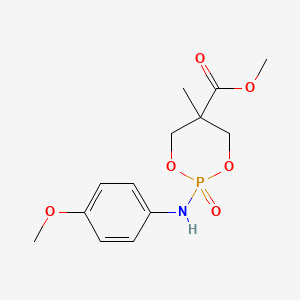
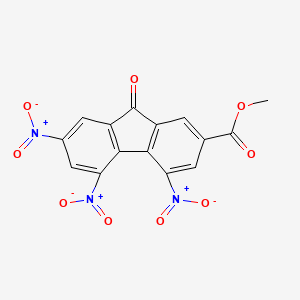
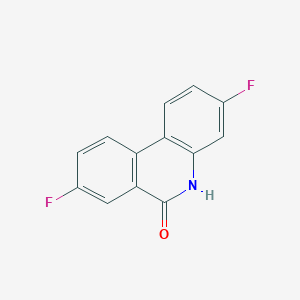
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)
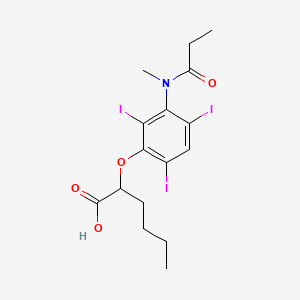
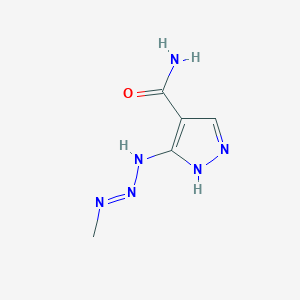

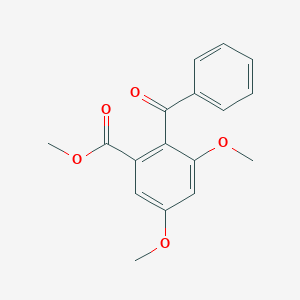
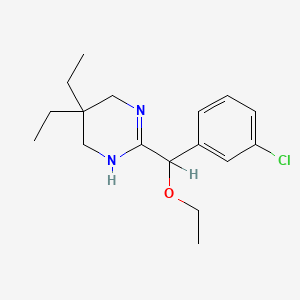
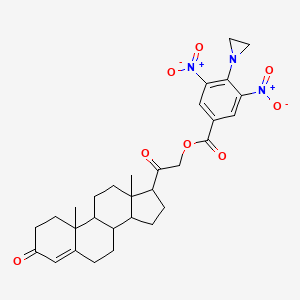
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)
